molecular formula C9H8N2OS B7957247 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone

1-(2-Aminobenzo[d]thiazol-4-yl)ethanone

Cat. No.: B7957247
M. Wt: 192.24 g/mol
InChI Key: BZHCBYYYUJJSGG-UHFFFAOYSA-N
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Description

1-(2-Aminobenzo[d]thiazol-4-yl)ethanone is a heterocyclic compound featuring a benzothiazole ring fused with an amino group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone typically involves the reaction of 2-aminobenzothiazole with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Aminobenzo[d]thiazol-4-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells. The compound’s ability to interact with various enzymes and receptors makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminobenzo[d]thiazol-4-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and a promising candidate in drug development .

Properties

IUPAC Name

1-(2-amino-1,3-benzothiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-5(12)6-3-2-4-7-8(6)11-9(10)13-7/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHCBYYYUJJSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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